4-(Dimethylamino)-8-quinazolinol

Description

Contextualization of Quinazoline (B50416) Scaffolds in Modern Chemical Research

Quinazoline and its derivatives, such as quinazolinones, represent a critical class of nitrogen-containing heterocyclic compounds. nih.govresearchgate.net Their fused bicyclic structure, composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, provides a versatile scaffold for chemical modifications. jclmm.combeilstein-journals.org This structural adaptability has made quinazolines a subject of intense study in medicinal chemistry and materials science. nih.govontosight.ai The ability to easily functionalize the quinazoline core at various positions allows for the creation of a diverse library of compounds with a wide range of physicochemical properties. researchgate.net

Researchers are particularly drawn to quinazoline scaffolds due to their proven track record in the development of therapeutic agents. nih.govontosight.ai The presence of this structural motif in numerous biologically active molecules has established it as a "privileged structure" in drug discovery. researchgate.netnih.gov This means that the quinazoline framework is more likely to bind to biological targets and exhibit desired pharmacological effects. Consequently, a significant portion of modern chemical research is dedicated to the synthesis and evaluation of novel quinazoline derivatives. nih.govresearchgate.net

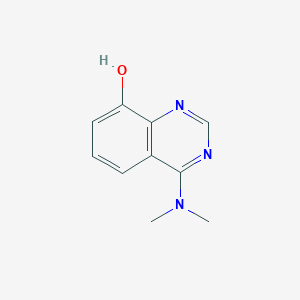

Structural Characteristics and Nomenclature of 4-(Dimethylamino)-8-quinazolinol

The chemical compound of focus, this compound, is a specific derivative of the quinazoline family. Its structure is characterized by a quinazoline core with a dimethylamino group (-N(CH3)2) substituted at the 4th position and a hydroxyl group (-OH) at the 8th position.

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 4-(dimethylamino)quinazolin-8-ol . chemdoodle.com This nomenclature precisely describes the arrangement of the functional groups on the quinazoline ring system.

Below is a data table summarizing the key structural and chemical identifiers for this compound:

| Property | Value |

| IUPAC Name | 4-(dimethylamino)quinazolin-8-ol |

| Synonyms | This compound |

| CAS Number | 154288-16-1 guidechem.com |

| Molecular Formula | C10H11N3O guidechem.com |

| Molecular Weight | 189.21 g/mol guidechem.com |

| Canonical SMILES | CN(C)C1=NC=NC2=C1C=CC=C2O guidechem.com |

| InChI Key | XQJCOVPCTLPKLM-UHFFFAOYSA-N guidechem.com |

Significance and Research Potential of the Quinazoline Compound Class

The significance of the quinazoline class of compounds is underscored by their broad spectrum of biological activities. nih.govresearchgate.net Derivatives of quinazoline have been investigated for a vast array of potential therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive agents. jclmm.comresearchgate.netnih.gov This wide range of activities stems from the ability of the quinazoline scaffold to interact with various biological targets, such as enzymes and receptors. researchgate.netnih.gov

The research potential of quinazolines is immense and continues to be an active area of investigation. nih.govnih.gov Medicinal chemists are constantly exploring new synthetic routes to create novel derivatives with improved potency and selectivity. nih.govorganic-chemistry.org The development of hybrid molecules, where the quinazoline scaffold is combined with other pharmacologically active moieties, is a promising strategy for creating new therapeutic agents. nih.gov Furthermore, the unique photophysical properties of some quinazoline derivatives have led to their exploration in materials science, for applications such as in organic light-emitting diodes (OLEDs). beilstein-journals.org The ongoing research into quinazolines highlights their importance as a versatile platform for the discovery and development of new functional molecules. ontosight.airesearchgate.net

Overview of the Research Outline

This article has provided an introduction to the chemical compound this compound. The initial sections contextualized the importance of the quinazoline scaffold in contemporary research, detailed the specific structural features and nomenclature of this compound, and highlighted the broad significance and research potential of the quinazoline class of compounds. The information presented is based on established scientific literature and aims to provide a foundational understanding of this particular chemical entity and its broader chemical family.

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-(dimethylamino)quinazolin-8-ol |

InChI |

InChI=1S/C10H11N3O/c1-13(2)10-7-4-3-5-8(14)9(7)11-6-12-10/h3-6,14H,1-2H3 |

InChI Key |

XQJCOVPCTLPKLM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=NC2=C1C=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Dimethylamino 8 Quinazolinol and Analogous Quinazoline Derivatives

Retrosynthetic Analysis of the 4-(Dimethylamino)-8-quinazolinol Scaffold

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected into simpler, more readily available starting materials. The primary disconnection points are the bonds forming the quinazoline (B50416) core and the bond connecting the dimethylamino group to the heterocyclic ring. A logical approach involves the disconnection of the C4-N bond of the dimethylamino group, leading to a 4-substituted quinazoline intermediate, such as a 4-chloro-8-hydroxyquinazoline. This intermediate can be further deconstructed through the cleavage of the N1-C2 and N3-C4 bonds of the pyrimidine (B1678525) ring, suggesting a 2-aminobenzoic acid derivative and a one-carbon source as potential precursors. This retrosynthetic strategy points towards a convergent synthesis where the substituted benzene (B151609) ring and the pyrimidine ring are constructed in separate or sequential steps. researchgate.net

Strategies for Quinazoline Core Formation

The formation of the central quinazoline ring is a critical step in the synthesis of this compound and its analogs. Several powerful strategies have been developed to achieve this, ranging from classical cyclocondensation reactions to modern metal-catalyzed and multi-component approaches.

Cyclocondensation reactions are a cornerstone of quinazoline synthesis, typically involving the reaction of a 2-aminobenzamide (B116534) or a related anthranilic acid derivative with a carbonyl compound or its equivalent. The Niementowski quinazoline synthesis, a classic example, utilizes the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones). frontiersin.org While traditionally requiring high temperatures and long reaction times, modern modifications have improved the efficiency of these reactions. frontiersin.org

Another common cyclocondensation approach involves the reaction of 2-aminobenzamides with aldehydes, which can be catalyzed by various reagents, including copper salts or ionic liquids, to yield quinazolin-4-one derivatives. acs.org These methods often proceed via an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to afford the quinazoline core.

Table 1: Examples of Cyclocondensation Reactions for Quinazolinone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminobenzamide | Aldehydes | Copper salts in DMA | Quinazolin-4-one | acs.org |

| 2-Aminobenzamide | Aldehydes | Bis-sulfonated ionic liquids, aerobic | Quinazolin-4-one | acs.org |

| 2-Aminobenzamide | Aldehydes | Wet DMSO, aerobic | Quinazolin-4-one | acs.org |

| Anthranilic Acid | Amides | High temperature | 4-Oxo-3,4-dihydroquinazoline | frontiersin.org |

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like quinazolines from three or more starting materials in a single step. nih.gov These reactions are characterized by their operational simplicity and the ability to generate diverse molecular scaffolds. nih.gov

One notable example is the Ugi four-component reaction (Ugi-4CR), which has been adapted for the synthesis of polycyclic quinazolinones. nih.gov This can involve the reaction of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia (B1221849), followed by a metal-catalyzed intramolecular N-arylation. nih.gov Another MCR strategy involves the one-pot reaction of 2-aminobenzophenone, an aldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of a magnetic ionic liquid as a catalyst, affording high yields of quinazolines. nih.gov

Table 2: Selected Multi-Component Reactions for Quinazoline Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Aminobenzophenone, Aldehyde, Ammonium Acetate | Magnetic ionic liquid (bmim[FeCl4]) | Substituted quinazolines | nih.gov |

| o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | TFE, then Pd-catalyzed annulation | Polycyclic quinazolinones | nih.gov |

| Isatoic Anhydride (B1165640), Amine, Ninhydrin | 1,4-Dioxane, HCl | Tetracyclic quinazolinone derivatives | thieme-connect.com |

Transition-metal catalysis has revolutionized the synthesis of quinazolines, enabling the formation of these heterocycles under mild conditions with high efficiency and functional group tolerance. nih.govfrontiersin.org Catalysts based on copper, iron, cobalt, and manganese are frequently employed. researchgate.netmdpi.com

These reactions often proceed through mechanisms such as acceptorless dehydrogenative coupling (ADC), C-H bond activation, and oxidative cyclization. For instance, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles provides an efficient, one-pot synthesis of quinazolines. frontiersin.org Similarly, manganese(I)-catalyzed ADC of 2-aminobenzyl alcohols with primary amides yields 2-substituted quinazolines. nih.govmdpi.com Copper-catalyzed reactions are also prevalent, such as the three-component reaction of o-bromo aromatic ketones/aldehydes, aromatic aldehydes, and ammonia water. nih.gov

Table 3: Examples of Metal-Catalyzed Quinazoline Synthesis

| Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|

| 2-Aminoaryl alcohols, Nitriles | Co(OAc)2·4H2O, t-BuOK | Ligand-free, mild conditions | frontiersin.orgmdpi.com |

| 2-Aminobenzyl alcohols, Primary amides | Mn(I) salt, NNN-tridentate ligand | Acceptorless Dehydrogenative Coupling (ADC) | nih.govmdpi.com |

| (2-Aminophenyl)methanols, Benzamides | FeCl2·4H2O, Phenanthroline, CsOH·H2O | Atom-economical, environmentally benign | nih.gov |

In line with the principles of green chemistry, several environmentally benign methods for quinazoline synthesis have been developed, utilizing alternative energy sources like microwave irradiation and ultrasound. nih.govmdpi.com These techniques often lead to significantly reduced reaction times, higher yields, and improved energy efficiency compared to conventional heating methods. nih.govresearchgate.net

Microwave-assisted synthesis has been successfully applied to various quinazoline-forming reactions, including cyclocondensation and MCRs. frontiersin.orgnih.gov For example, the synthesis of 6-substituted benzimidazo[1,2-c]-quinazolines has been achieved through the microwave-assisted cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters in the absence of a catalyst, resulting in higher yields and shorter reaction times than classical heating. frontiersin.org Pinane, a bio-sourced solvent, has been effectively used in the microwave-assisted synthesis of quinazolinones, promoting the cyclization step. nih.gov

Ultrasound irradiation has also been employed to promote the synthesis of nitrogen-containing heterocycles, often leading to high yields in short reaction times at room temperature. mdpi.com The combination of microwave and ultrasound irradiation is an emerging technique that leverages the benefits of both energy sources to further enhance reaction rates and efficiency. researchgate.net

Table 4: Green Synthetic Approaches to Quinazolines

| Method | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Microwave Irradiation (MWI) | Rapid heating, shorter reaction times, higher yields, energy efficiency | Synthesis of quinazolinones from 2-aminobenzamides and succinic anhydride in pinane | nih.govnih.gov |

| Ultrasound (US) | Enhanced mass transfer, room temperature reactions, shorter reaction times | Synthesis of 2-aryl benzimidazoles (quinazoline precursors) | mdpi.com |

| Iron-Catalyzed Cyclization in Water | Use of a non-toxic solvent, rapid and efficient | Microwave-assisted synthesis of quinazolinones from 2-halobenzoic acids and amidines | rsc.org |

Introduction of the 4-Dimethylamino Moiety

The final key step in the synthesis of this compound is the introduction of the dimethylamino group at the C4 position of the quinazoline ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The common strategy involves the preparation of a 4-chloroquinazoline (B184009) intermediate. For instance, a 2,4-dichloroquinazoline (B46505) can be synthesized from the corresponding 2,4-dioxoquinazoline by reacting it with phosphoryl chloride. nih.gov The chlorine atom at the C4 position is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the quinazoline ring system. Subsequent selective reaction with dimethylamine (B145610) at the C4 position, often under controlled temperature conditions, would yield the desired 4-(dimethylamino)quinazoline derivative. For the target molecule, an 8-hydroxy-4-chloroquinazoline would be the required precursor, which would then be reacted with dimethylamine to furnish this compound.

Direct Amination of Quinazoline Precursors

A direct and efficient method for synthesizing 4-(dimethylamino)quinazolines involves the amination of quinazolin-4(3H)-ones. One notable approach utilizes N,N-dimethylformamide (DMF) as both the nitrogen source and the solvent. organic-chemistry.org This reaction is facilitated by the activation of the C4-hydroxyl group with 4-toluenesulfonyl chloride (TsCl) in the presence of a base like potassium tert-butoxide (KOt-Bu). organic-chemistry.org This one-pot synthesis is cost-effective and proceeds under mild, room temperature conditions, offering high yields (60-89%). organic-chemistry.org The reaction is particularly effective for 2-arylquinazolin-4(3H)-ones and tolerates a range of functional groups. organic-chemistry.org Mechanistic studies suggest the formation of a tosylate intermediate which then reacts with DMF to yield the final 4-(dimethylamino)quinazoline product. organic-chemistry.org

| Precursor | Reagents | Conditions | Yield |

| Quinazolin-4(3H)-one | DMF, TsCl, KOt-Bu | Room Temperature | High (up to 85%) |

| 2-Arylquinazolin-4(3H)-ones | DMF, TsCl, KOt-Bu | Room Temperature | 60-89% |

| Quinazolin-4(3H)-ones | N,N-dimethylacetamide, TsCl, KOt-Bu | Room Temperature | Slightly lower than with DMF |

Nucleophilic Substitution at C4

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of 4-aminoquinazoline derivatives. mdpi.com This strategy typically employs a 4-haloquinazoline, most commonly 4-chloroquinazoline, as the electrophilic partner. The halogen at the C4 position is readily displaced by a variety of nucleophiles, including secondary amines like dimethylamine. mdpi.comwikipedia.org The C4 position of the quinazoline ring is significantly more reactive towards nucleophilic attack than the C2 position. nih.gov This inherent regioselectivity is a key advantage, allowing for controlled and predictable synthesis of 4-substituted quinazolines. mdpi.com Numerous studies have demonstrated that reactions of 2,4-dichloroquinazolines with various amines consistently result in substitution at the C4 position. mdpi.com

Incorporation of the 8-Hydroxyl Functional Group

The introduction of a hydroxyl group at the C8 position of the quinazoline ring requires specific synthetic strategies, either through direct functionalization of the benzene ring or by using pre-functionalized starting materials.

Strategies for ortho-Hydroxylation on the Benzo Ring

Direct hydroxylation of the quinazoline core at the C8 position is a challenging transformation. Electrophilic substitution on the quinazoline ring generally favors the 6 and 8 positions, with the 8-position being the most reactive. wikipedia.orgnih.gov However, achieving selective hydroxylation at C8 without affecting other reactive sites can be difficult and often requires carefully chosen reagents and reaction conditions. While direct nitration of quinazoline is known to occur at the 6-position, followed by subsequent reduction and diazotization to introduce a hydroxyl group, this multi-step process may not be efficient for direct C8-hydroxylation. nih.gov

Utilization of Pre-functionalized Building Blocks (e.g., anthranilic acid derivatives)

A more controlled and widely used approach for the synthesis of 8-hydroxyquinazolines involves starting with pre-functionalized building blocks. Anthranilic acid and its derivatives are common precursors for the quinazoline ring system. nih.govijarsct.co.ingeneris-publishing.com By using an anthranilic acid derivative that already possesses a hydroxyl group at the position that will become C8 of the quinazoline ring (i.e., 2-amino-3-hydroxybenzoic acid), the 8-hydroxyl functionality is incorporated from the outset.

The general synthesis of quinazolin-4-ones from anthranilic acids often involves condensation with a one-carbon source like formamide (B127407) or formamidine (B1211174) acetate. nih.govgoogle.com For instance, heating anthranilic acid with an excess of formamide is a common method to produce quinazolin-4-one. generis-publishing.com The use of a substituted anthranilic acid, such as one with a hydroxyl group, allows for the direct synthesis of the corresponding substituted quinazolinone.

Post-Synthetic Modifications and Derivatization Strategies of this compound

Once the core structure of this compound is assembled, further modifications can be made to explore structure-activity relationships. The hydroxyl group at the C8 position and the aromatic quinazoline ring itself offer sites for derivatization. For example, the hydroxyl group can be alkylated or acylated to introduce a variety of functional groups. The quinazoline ring can also undergo further substitutions, although the existing electron-donating groups (dimethylamino and hydroxyl) will influence the regioselectivity of these reactions.

Challenges and Innovations in the Synthesis of Substituted Quinazolinol Architectures

The synthesis of complex substituted quinazolinols like this compound is not without its challenges. Achieving regioselectivity, especially when multiple reactive sites are present, remains a key hurdle. mdpi.comnih.gov The development of milder reaction conditions and the use of more efficient and environmentally friendly catalysts are ongoing areas of research. mdpi.com

Innovations in this field often focus on the development of novel catalytic systems, such as copper-catalyzed and palladium-catalyzed cross-coupling reactions, to facilitate the formation of C-N and C-C bonds. mdpi.comresearchgate.net These methods offer greater functional group tolerance and can provide access to a wider range of substituted quinazoline derivatives. mdpi.com Furthermore, the development of one-pot, multi-component reactions is a significant advancement, allowing for the construction of complex molecules in a more streamlined and atom-economical manner. nih.gov The challenges also include the synthesis of specific regioisomers and the introduction of functional groups onto the quinazoline core in a controlled manner. nih.gov

Advanced Spectroscopic and Analytical Characterization of 4 Dimethylamino 8 Quinazolinol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of 4-(Dimethylamino)-8-quinazolinol.

In the ¹H NMR spectrum, the chemical shifts of the protons provide information about their local electronic environment. For instance, aromatic protons typically resonate in the downfield region (δ 7-8 ppm) due to the deshielding effect of the ring current. The protons of the dimethylamino group would appear further upfield.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The chemical shifts of the carbon atoms in the quinazoline (B50416) ring system and the dimethylamino group provide key structural information. For example, carbons bonded to nitrogen or oxygen atoms are typically shifted downfield.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Quinazoline Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-Phenylquinazolin-4(3H)-one | 12.56 (br s, 1H), 8.21 (d, J = 7.9 Hz, 2H), 8.18 (dd, J = 7.9 Hz, J = 1.2 Hz, 1H), 7.85 (t, J = 8.0 Hz, 1H), 7.76 (d, J = 7.9 Hz, 1H), 7.62-7.52 (m, 4H) | Not specified | rsc.org |

| 7-Fluoro-2-methylquinazolin-4(3H)-one | 12.29 (br s, 1H), 8.13 (t, J = 7.6 Hz, 1H), 7.35-7.29 (m, 2H), 2.35 (s, 3H) | 165.6 (d, JC-F = 248.7 Hz), 160.9, 155.9, 151.1, 128.7 (d, JC-F = 10.4 Hz), 117.6 (d, JC-F = 22.2 Hz), 114.3, 111.5 (d, JC-F = 22.7 Hz), 21.4 | rsc.org |

Note: The data presented are for structurally related quinazoline derivatives and serve as a reference for the expected spectral features of this compound.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon. columbia.edu This is a highly sensitive technique that can be more informative than a DEPT-135 experiment. columbia.edu

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound with high accuracy. rsc.org This allows for the determination of the elemental composition of the molecule. For this compound, HRMS would provide a highly accurate mass measurement, which can be used to confirm its molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

In addition to providing the precise molecular mass, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. libretexts.org The fragmentation pattern is a characteristic fingerprint of a molecule and provides valuable information for structural confirmation. nih.gov

By analyzing the masses of the fragment ions, it is possible to deduce the structure of the original molecule. youtube.commiamioh.edu For this compound, characteristic fragmentation pathways would be expected, such as the loss of the dimethylamino group or fragments from the quinazoline ring system. The fragmentation pattern can be influenced by the ionization method used, with electron ionization (EI) often leading to more extensive fragmentation than softer ionization techniques like electrospray ionization (ESI). nih.gov

Table 2: Common Fragmentation Patterns in Mass Spectrometry

| Functional Group | Characteristic Fragmentation | Reference |

|---|---|---|

| Alkanes | Clusters of peaks 14 mass units apart (loss of (CH₂)nCH₃) | libretexts.org |

| Amines | Alpha-cleavage is dominant in aliphatic amines. The molecular ion peak is an odd number. | libretexts.org |

| Aromatics | Strong molecular ion peaks due to the stable structure. | libretexts.org |

Note: This table provides general fragmentation patterns that can be useful in interpreting the mass spectrum of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H stretching: Bands in the region of 2800-3100 cm⁻¹ corresponding to aromatic and aliphatic C-H bonds.

C=N and C=C stretching: Strong absorptions in the 1475-1635 cm⁻¹ region, characteristic of the quinazoline ring system. nih.gov

C-N stretching: Bands in the 1250-1350 cm⁻¹ region, associated with the dimethylamino group.

C-O stretching: An absorption in the 1000-1250 cm⁻¹ region, corresponding to the phenolic hydroxyl group.

Table 3: General FTIR Absorption Ranges for Quinazoline Derivatives

| Vibrational Mode | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic Ring Vibrations | 1635–1610, 1580–1565, 1520–1475 | nih.gov |

| C–H in-plane deformation | 1290–1010 | nih.gov |

Note: This table provides general absorption ranges for quinazoline derivatives that can aid in the interpretation of the FTIR spectrum of this compound.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides a valuable method for the non-destructive chemical analysis and molecular vibrational fingerprinting of quinazoline derivatives. This technique yields detailed information about the molecular structure, lattice vibrations, and functional groups present in the compound. For this compound, the Raman spectrum would be expected to exhibit a series of characteristic bands corresponding to the vibrations of the quinazoline core, the dimethylamino group, and the hydroxyl group.

The quinazoline ring itself gives rise to strong Raman absorption bands. These typically appear in the 1635–1300 cm⁻¹ region and are attributable to the aromatic ring stretching vibrations. nih.gov Specifically, strong bands are expected between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic ring would be observed at higher wavenumbers, generally above 3000 cm⁻¹.

The dimethylamino group (-N(CH₃)₂) would introduce its own set of characteristic vibrations. The C-N stretching vibration is expected to produce a band in the 1250-1020 cm⁻¹ range. The C-H stretching and bending vibrations of the methyl groups would also be present. Furthermore, the hydroxyl group (-OH) at the 8-position would contribute a characteristic O-H stretching band, typically observed in the broad region of 3200-3600 cm⁻¹, and an in-plane O-H bending vibration around 1440-1395 cm⁻¹. The precise positions of these bands can be influenced by intermolecular and intramolecular hydrogen bonding.

Table 1: Expected Characteristic Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group/Moiety |

| Aromatic C-H Stretch | > 3000 | Quinazoline Ring |

| O-H Stretch | 3200 - 3600 | 8-Hydroxyl Group |

| C=N Stretch | 1635 - 1610 | Quinazoline Ring |

| Aromatic C=C Stretch | 1580 - 1475 | Quinazoline Ring |

| O-H Bend (in-plane) | 1440 - 1395 | 8-Hydroxyl Group |

| C-N Stretch | 1250 - 1020 | Dimethylamino Group |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for characterizing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic quinazoline ring system and the attached functional groups.

For quinazoline derivatives, absorption bands in the 210–285 nm range are typically assigned to π → π* transitions. nih.gov Another band, often observed between 285–320 nm, can be attributed to n → π* transitions. nih.gov The presence of the dimethylamino and hydroxyl groups, both of which are auxochromes, is expected to cause a bathochromic (red) shift in these absorption maxima compared to the unsubstituted quinazoline core. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen and oxygen atoms.

In a study of similar quinazoline derivatives, absorption peaks were observed around 224 nm and 314-318 nm. nih.gov The band at the lower wavelength is attributed to π → π* transitions, while the band at the higher wavelength is assigned to a combination of π → π* and n → π* transitions. nih.gov The exact position and intensity of the absorption bands are sensitive to the solvent polarity; a blue shift (hypsochromic shift) with increasing solvent polarity can be indicative of n → π* transitions. nih.gov

Table 2: Typical Electronic Transitions for Quinazoline Derivatives

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

| 210 - 285 | π → π | Quinazoline Ring System |

| 285 - 320 | n → π and π → π* | Quinazoline Ring and Heteroatoms (N, O) |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure

Quinazoline derivatives often crystallize in common crystal systems such as monoclinic or triclinic. sioc-journal.cnresearchgate.net For instance, a 4-phenylamino quinazoline derivative was found to crystallize in the triclinic space group P-1. sioc-journal.cn Another study on a quinazolinone derivative reported a monoclinic system with the space group P 21/c. researchgate.net The crystal structure of a co-crystal involving 8-hydroxyquinoline (B1678124) revealed a layered structure with extensive intermolecular hydrogen bonding. nih.gov

For this compound, the crystal packing would likely be significantly influenced by intermolecular hydrogen bonds involving the 8-hydroxyl group and the nitrogen atoms of the quinazoline ring. These interactions play a crucial role in stabilizing the crystal lattice. The planarity of the quinazoline ring system would also contribute to π-π stacking interactions between adjacent molecules, further influencing the packing arrangement. The dimethylamino group would also affect the crystal packing through steric and weak hydrogen bonding interactions.

Table 3: Crystallographic Data for a Representative Quinazolinone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 11.3279(18) |

| b (Å) | 15.934(3) |

| c (Å) | 10.6668(17) |

| α (°) | 90 |

| β (°) | Not Reported |

| γ (°) | 90 |

| Volume (ų) | Not Reported |

| Z | 4 |

| Data for a representative quinazolinone derivative. researchgate.net |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Thermal Stability Profiles)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition profile of a compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

For a compound like this compound, TGA would reveal the temperature at which it begins to decompose and the number of decomposition steps. The thermal stability of quinoline (B57606) and quinazoline derivatives is influenced by the nature and position of substituents on the aromatic ring. researchgate.net Generally, these compounds are thermally stable, with decomposition temperatures often exceeding 200°C. lew.ro For example, some imidazoline (B1206853) derivatives of sulfonamidated phenoxyalkyl carboxylic acids show initial weight loss (T₁₀) temperatures between 238-279°C. lew.ro

A typical TGA curve for a stable organic compound like this compound would show a stable baseline with no mass loss until the onset of thermal decomposition. The decomposition may occur in one or multiple steps, corresponding to the fragmentation of different parts of the molecule. The DSC curve would show an endothermic peak corresponding to the melting point of the compound, followed by exothermic peaks associated with decomposition. The melting point itself is an indicator of the purity and the strength of the crystal lattice.

Table 4: Representative Thermal Analysis Data for Heterocyclic Compounds

| Parameter | Temperature (°C) | Description |

| T₁₀ (10% weight loss) | 238 - 279 | Onset of significant thermal decomposition |

| T₅₀ (50% weight loss) | 291 - 340 | Midpoint of major decomposition stage |

| Melting Point (from DSC) | Varies | Endothermic event preceding decomposition |

| Data is representative for a series of related heterocyclic compounds. lew.ro |

Computational and Theoretical Chemistry Studies on 4 Dimethylamino 8 Quinazolinol

Quantum Chemical Investigations via Density Functional Theory (DFT)

Comprehensive DFT studies are essential for a fundamental understanding of a molecule's behavior. For 4-(Dimethylamino)-8-quinazolinol, such investigations would be invaluable.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations would offer a dynamic perspective on the behavior of this compound.

Conformational Analysis and Energy LandscapesA detailed conformational analysis would be necessary to identify the most stable three-dimensional arrangements of the molecule. By mapping the potential energy surface, researchers could determine the preferred conformations and the energy barriers between them, which is crucial for understanding its flexibility and how it might interact with biological targets.

While the broader family of quinazolines and quinazolinones has been the subject of numerous computational studies, this compound itself remains a scientifically unexplored entity in the realm of theoretical and computational chemistry. The outlined areas of research represent a significant opportunity for future investigations to characterize this compound and unlock a deeper understanding of its chemical and physical properties. Such studies would provide a foundational dataset that could guide synthetic efforts and explorations of its potential applications.

Intermolecular Interactions and Binding Site Prediction (e.g., molecular docking for generalized chemical interactions)

Computational molecular docking is a pivotal tool in structural molecular biology and computer-assisted drug design, utilized to predict how a molecule like this compound might bind to a protein receptor of known three-dimensional structure. nih.govresearchgate.net This technique explores the binding mechanism and correlates the docking score with the biological activity of quinazoline (B50416) derivatives. nih.gov The process involves using algorithms that fit the ligand into a protein's binding site by evaluating various conformations and orientations. nih.gov

Studies on various quinazoline derivatives reveal common interaction patterns responsible for their biological activity. The quinazoline ring itself is frequently involved in crucial interactions. For instance, it often forms hydrophobic contacts with nonpolar amino acid residues within the binding pocket, such as Leucine (Leu) and Tyrosine (Tyr). nih.gov Specifically, in studies with human thymidylate synthase, the quinazoline core was found to make hydrophobic contacts with Leu192 and Leu221. nih.gov

Another critical interaction is π-π stacking, where the aromatic quinazoline ring stacks parallel to the aromatic rings of amino acid residues like Tyrosine or with a cofactor's pyrimidine (B1678525) ring. nih.gov This type of interaction is a conserved feature in the binding of quinazoline inhibitors to thymidylate synthases. nih.gov

Beyond hydrophobic and stacking interactions, hydrogen bonds and electrostatic interactions play a significant role in the binding affinity and stability of the ligand-receptor complex. nih.govnih.gov Molecular docking analyses of quinazolinone derivatives as PARP10 inhibitors showed hydrogen bond interactions with residues like Glycine (Gly) and Serine (Ser), and pi-alkyl interactions with Alanine (Ala), Leucine (Leu), and Isoleucine (Ile). nih.gov Similarly, in studies targeting matrix metalloproteinase-13 (MMP-13), key residues such as Alanine, Threonine, and Lysine were identified as important for improving activity through hydrogen bonding and electrostatic interactions. nih.gov The collective structural analysis indicates that coordinate bonds, hydrogen bonds, van der Waals forces, and hydrophobic interactions are all simultaneously responsible for the potency and preferential binding of these inhibitors. nih.gov

Table 1: Examples of Predicted Intermolecular Interactions for Quinazoline Derivatives

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Human Thymidylate Synthase | Leu192, Leu221, Tyr258 | Hydrophobic Contacts, π-π Stacking | nih.gov |

| PARP10 | Gly888, Ser927, Ala911 | Hydrogen Bonds | nih.gov |

| PARP10 | Ala921, Leu926, Tyr932, Ile987 | Pi-Alkyl Interactions | nih.gov |

| MMP-13 | Ala238, Thr245, Thr247, Met253 | Hydrogen Bonding, Electrostatic | nih.gov |

| EGFR | (Not specified) | Polar Interactions, Hydrophobic Contacts | acs.orgnih.gov |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities or physicochemical properties. acs.orgnih.gov For quinazoline derivatives, QSAR models are developed to predict their inhibitory potential against various biological targets, guiding the design of new, more potent compounds. researchgate.netacs.org

The process begins with a dataset of quinazoline analogues with known biological activities (e.g., IC₅₀ values). acs.orgnih.gov Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. acs.org These descriptors can be categorized as 2D (e.g., electrotopological state indices) or 3D (e.g., steric and electrostatic fields). nih.govnih.gov

Statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique that generates a linear equation linking the most relevant descriptors to the activity. acs.orgnih.gov For instance, an MLR model for quinazoline derivatives as Tyrosine kinase (erbB-2) inhibitors found that Estate Contribution descriptors (SaaOE-Index, SsCIE-index) were most significant, suggesting that an electron-withdrawing group at the 4th position of the quinazoline ring enhances activity. nih.gov

More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also used. nih.govtandfonline.com These methods analyze the 3D steric and electrostatic fields around the aligned molecules. nih.gov A CoMFA and CoMSIA study on quinazolinone derivatives as MMP-13 inhibitors revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of inhibitory activity. nih.gov The reliability of these models is rigorously tested through internal and external validation techniques to ensure their predictive power. acs.orgnih.gov

Table 2: Examples of QSAR Models for Quinazoline Derivatives

| QSAR Method | Target | Key Findings/Important Descriptors | Statistical Significance | Reference |

|---|---|---|---|---|

| 2D-QSAR (MLR) | Tyrosine kinase (erbB-2) | Estate Contribution descriptors (SaaOE-Index, SsCIE-index) are crucial. Electron-withdrawing groups at position 4 enhance activity. | r² = 0.956, q² = 0.915 | nih.gov |

| 2D-QSAR (MLR) | EGFR (Lung Cancer) | Modifications at N-3 and C-6 positions with electronegative substituents enhance activity. | (Model validated internally and externally) | acs.orgnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | MMP-13 | Electrostatic, hydrophobic, and H-bond acceptor fields primarily influence activity. | CoMFA: q² = 0.646, r² = 0.992; CoMSIA: q² = 0.704, r² = 0.992 | nih.gov |

Solvent Effects on Electronic Structure and Spectroscopic Properties (Computational Approaches)

The chemical environment, particularly the solvent, can significantly influence the structure, stability, and reactivity of a molecule like this compound. Computational studies are essential for understanding these solvent effects at a molecular level. mdpi.com

Furthermore, solvent polarity can directly impact the tautomeric equilibrium of the quinazoline core. nih.gov Quinazolin-4(3H)-one can exist in a dynamic equilibrium between its lactam and lactim forms. Computational and experimental studies have shown that the choice of solvent can favor one form over the other. nih.gov For instance, in a polar solvent like pyridine, the lactam form of quinazolinone is predominant. nih.gov This equilibrium shift is critical as it alters the molecule's electronic structure and its potential as a hydrogen bond donor or acceptor, thereby affecting its spectroscopic properties and chemical reactivity. nih.gov Computational methods such as Density Functional Theory (DFT) are used to model these solvent-dependent properties, calculating parameters like the HOMO-LUMO energy gap, ionization potential, and mapping the molecular electrostatic potential surface (MEP) to predict reactive sites under different solvent conditions. sapub.org

Table 3: Summary of Solvent Effects on Quinazolinone Derivatives

| Solvent | Observed Effect | Studied Property | Computational Approach | Reference |

|---|---|---|---|---|

| Methanol (Protic) | High enthalpy changes or entropy gain drive complex formation depending on temperature. | Thermodynamics of Host-Guest Interaction | Molecular Modeling | mdpi.com |

| Dimethylformamide (Aprotic) | High entropy gain associated with weakly included guest formation. | Thermodynamics of Host-Guest Interaction | Molecular Modeling | mdpi.com |

| Pyridine (Polar) | Favors the lactam tautomeric form. | Lactam-Lactim Tautomerism | (Inferred from reactivity studies) | nih.gov |

| Acetyl Chloride (Nonpolar) | Favors the lactim tautomeric form. | Lactam-Lactim Tautomerism | (Inferred from reactivity studies) | nih.gov |

Advanced Applications of 4 Dimethylamino 8 Quinazolinol in Chemical Science

Development of Luminescent and Fluorescent Probes

The inherent fluorescence of the quinazoline (B50416) core can be strategically modified to create highly sensitive and selective luminescent probes. The donor-acceptor architecture is a classic and effective method for synthesizing new fluorescent molecules with tunable properties. nih.govrsc.org

Design Rationales for Environmentally Responsive Fluorophores

The design of environmentally responsive fluorophores based on the quinazoline framework hinges on the principle of creating a "push-pull" system, which involves attaching electron-donating (donor) and electron-withdrawing (acceptor) groups to the aromatic core. urfu.ru In the case of 4-(dimethylamino)-8-quinazolinol and its analogues, the quinazoline ring itself can act as an electron-accepting fragment. urfu.ru The attachment of a strong electron-donating group, such as a dimethylamino group, at the 4-position creates a molecule with a significant dipole moment that can be modulated by the surrounding environment. nih.gov

This donor-acceptor design leads to fluorophores that are highly sensitive to solvent polarity, a property known as solvatochromism. researchgate.net In polar solvents, the excited state of the molecule is stabilized more than the ground state, leading to a bathochromic (red) shift in the emission spectrum. researchgate.netrsc.org This sensitivity allows these compounds to be used as probes to report on the local polarity of their microenvironment, such as within the hydrophobic pockets of proteins or in different cellular organelles. nih.govnih.gov The strategic placement of functional groups that can interact with specific analytes, like the 8-hydroxyquinoline (B1678124) moiety for metal ion chelation, further refines the probe's design for selective sensing. walisongo.ac.idport.ac.uk

Mechanisms of Luminescence (e.g., Internal Charge Transfer (ICT), Aggregation-Induced Emission (AIE))

The fluorescence behavior of this compound derivatives is governed by sophisticated photophysical mechanisms, primarily Intramolecular Charge Transfer (ICT) and, in some cases, Aggregation-Induced Emission (AIE).

Internal Charge Transfer (ICT): Upon photoexcitation, an electron is transferred from the electron-donating group (e.g., dimethylamino) to the electron-accepting quinazoline core. urfu.rursc.org This creates a highly polar excited state with a larger dipole moment than the ground state. nih.gov The energy of this ICT state, and thus the color of the emitted light, is highly dependent on the polarity of the solvent. nih.gov Extending the conjugation or increasing the strength of the donor group can enhance the ICT process, leading to emissions at longer wavelengths, including the near-infrared (NIR) region. rsc.org This mechanism is fundamental to the solvatochromic properties of these probes.

Aggregation-Induced Emission (AIE): While many traditional fluorophores suffer from fluorescence quenching in high concentrations or the solid state due to intermolecular interactions (a phenomenon called aggregation-caused quenching), AIE-active molecules exhibit the opposite behavior. nih.govnih.gov They are weakly emissive when dissolved as single molecules but become highly luminescent upon aggregation. nih.govdigitellinc.com This effect is typically attributed to the restriction of intramolecular motion (RIM) in the aggregated state. rsc.org For certain quinoline (B57606) and quinazoline derivatives, aggregation in poor solvents or the solid state restricts vibrations and rotations, which would otherwise serve as non-radiative decay pathways. rsc.orgrsc.org This closure of non-radiative channels forces the excited molecules to release their energy via radiative decay, resulting in strong fluorescence. rsc.orgrsc.org Some quinazoline-based systems have been shown to exhibit typical AIE and aggregation-induced delayed fluorescence (AIDF) properties. rsc.org

Selective Chemosensing Applications (e.g., Metal Ions, Small Molecules, Gases)

The tailored design of quinazoline-based probes enables their use in the selective detection of various chemical species.

Metal Ions: The 8-hydroxyquinoline substructure is a classic chelating agent for a variety of metal ions. This functionality has been integrated into quinazolinone derivatives to create "on-off" type fluorescent chemosensors. For instance, a dihydroquinazolinone derivative has been shown to selectively detect mercury ions (Hg²⁺) through fluorescence quenching. nih.gov Similarly, a nopinone-based quinazolin-2-amine fluorescent probe was developed for the highly selective and sensitive detection of copper ions (Cu²⁺) via fluorescence quenching, with a detection limit far below the World Health Organization's standard for drinking water. sioc-journal.cn Other studies have demonstrated the sensing of Co²⁺ with dimethylamino-functionalized polymers. researchgate.net The mechanism often involves the binding of the metal ion to the probe, which perturbs the ICT process and leads to a change in the fluorescence signal. nih.govresearchgate.net

Small Molecules: Quinazoline-based fluorescent probes have been developed to detect important biological and chemical molecules. By attaching appropriate recognition moieties, probes can be designed to bind to specific targets. A notable example is the development of 8-(o-tolyl)quinazoline derivatives as small-molecule inhibitors that can block the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, which is a key target in cancer immunotherapy. nih.gov Another series of quinazoline-based probes demonstrated nanomolar affinities for α1-adrenoceptor subtypes, enabling the visualization and subcellular localization of these receptors in cancer cells. nih.gov

Gases: The reactivity of the quinazoline scaffold can also be exploited for gas sensing. A dual-responsive probe based on a pyrano[2,3-b]quinoline fluorophore was developed for the detection of phosgene (B1210022) (COCl₂). researchgate.net The probe reacts with gaseous phosgene, leading to a distinct colorimetric and fluorescent response, demonstrating its utility in creating test strips for real-time gas monitoring. researchgate.net

Photophysical Characterization (Quantum Yields, Stokes Shifts, Lifetime Measurements, Red/NIR Emission)

The utility of a fluorescent probe is defined by its photophysical properties. Research on quinazoline-based fluorophores with various amino donors provides detailed characterization of these parameters. nih.govresearchgate.net

Quantum Yields (QY): The fluorescence quantum yield, which measures the efficiency of the emission process, is a critical parameter. For a series of quinazoline derivatives, QYs can be exceptionally high. For example, a derivative with a morpholino group at the 4-position exhibited a QY of 87.59% in cyclohexane. nih.gov The introduction of N,N-dimethylaniline functional groups can also lead to strongly enhanced quantum yields, reaching up to 71%. nih.gov

Stokes Shifts: The Stokes shift is the difference in wavelength between the maximum of the absorption and emission spectra. Large Stokes shifts are desirable to minimize self-absorption and improve signal-to-noise ratios. Quinazoline derivatives can be designed to have substantial Stokes shifts. Attaching stronger electron-donating groups increases the Stokes shift; a derivative with a di(4-(N,N-dimethylamino)phenyl)amino group produced a very large Stokes shift of 161 nm in cyclohexane. nih.govrsc.orgresearchgate.net

Lifetime Measurements: Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. This property can be sensitive to the local environment and can be used for advanced imaging techniques. For quinazoline derivatives, lifetimes are typically in the nanosecond range, with values varying based on the substituent and the state of aggregation. nih.gov For instance, the average lifetime for one derivative in film was calculated to be 2.62 ns. nih.gov

Red/NIR Emission: Shifting the emission into the red or near-infrared (NIR) window (roughly 650-900 nm) is highly advantageous for biological applications, as it minimizes background fluorescence from native biomolecules and allows for deeper tissue penetration. By extending the π-conjugation of the fluorophore or by using very strong donor groups, the emission of quinazoline-based systems can be pushed into longer wavelengths. rsc.org Derivatives with strong amino donors can emit light up to ~600 nm, approaching the red part of the spectrum. nih.govresearchgate.net

Interactive Table: Photophysical Properties of Selected Quinazoline-Based Fluorophores in Cyclohexane Data sourced from a study on 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives with various amino donors. nih.gov

| Donor Group at 4-Position | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (QY, %) |

| Amino | 414 | 45 | 84.67 |

| Morpholino | 450 | 47 | 87.59 |

| N-phenylpiperazino | 500 | 85 | 37.05 |

| 4-(Dimethylamino)phenylamino | 514 | 94 | 22.08 |

Role in Catalysis

Beyond their use as fluorescent probes, quinazoline derivatives are valuable as ligands in transition metal catalysis due to the presence of nitrogen and, in the case of 8-quinazolinol, oxygen atoms that can effectively coordinate to metal centers.

As Ligands in Transition Metal-Catalyzed Organic Reactions

The structural features of quinazolinone derivatives make them suitable N,O-chelating ligands. urfu.ru For example, 2-(2-Hydroxyphenyl)quinazolin-4(3H)-ones can serve as bidentate ligands, forming stable complexes with metal fragments like boron difluoride (BF₂). urfu.ru The formation of such complexes can significantly alter the electronic properties of the quinazoline core, which can be useful in tuning catalytic activity. While the direct use of this compound as a ligand in widespread organic reactions is an emerging area, the foundational chemistry of quinoline and quinazolinone chelation is well-established. The 8-hydroxyquinoline motif is a classic "privileged" ligand in coordination chemistry, and its integration into the quinazoline framework provides a rigid and electronically tunable scaffold for supporting transition metal catalysts in various organic transformations.

Exploration as Organocatalytic Systems

The exploration of quinazoline derivatives as organocatalytic systems is a growing area of research. While the broader class of quinazolinones is often synthesized using various catalytic methods, the intrinsic properties of the quinazoline scaffold itself suggest its potential to act as a catalyst. nih.govnih.govorganic-chemistry.org The structure of this compound, featuring multiple nitrogen atoms, presents Lewis basic sites that are fundamental to many organocatalytic transformations. These nitrogen centers can activate substrates through hydrogen bonding or by acting as a Brønsted or Lewis base.

Research into related heterocyclic systems demonstrates that the strategic placement of functional groups can induce and enhance catalytic activity. The dimethylamino group at the C4 position of this compound significantly increases the electron density and basicity of the quinazoline ring system, a feature that could be harnessed for base-catalyzed reactions. Furthermore, the hydroxyl group at the C8 position introduces a potential hydrogen-bond donor site, allowing for bifunctional catalysis where the catalyst can interact with and activate two different substrates or different parts of a single substrate simultaneously. While direct studies on this compound as an organocatalyst are not extensively documented, its structural motifs are analogous to other successful organocatalysts, marking it as a compound of interest for future investigation in asymmetric synthesis and other catalytic transformations.

Coordination Chemistry and Metal Complexation

The quinolinol moiety is a classic chelating ligand in coordination chemistry, and this compound is no exception. Its ability to form stable complexes with a wide array of metal ions makes it a valuable building block for creating complex supramolecular structures.

Investigating Coordination Modes with Various Metal Centers

The 8-quinazolinol scaffold typically acts as a bidentate ligand, coordinating to metal centers through the hydroxyl oxygen and the nitrogen atom of the quinoline ring. The presence of the dimethylamino group and the additional nitrogen atoms in the quinazoline ring of this compound provides multiple potential binding sites.

Studies on the closely related quinazolin-4(3H)-one show that it can coordinate to metal ions in different ways. nih.gov Coordination can occur through the nitrogen atom at the 3-position, which is ortho to the carbonyl group. nih.govresearchgate.net This mode has been observed in complexes with cadmium (Cd) and mercury (Hg). nih.gov Another possibility is coordination via the nitrogen atom at the 1-position. The specific coordination mode adopted depends on factors such as the nature of the metal ion, the solvent system, and the presence of other ligands. For instance, with CdBr2 and HgCl2, quinazolin-4(3H)-one forms coordination polymers, whereas with CdI2, it forms a discrete tetrahedral complex. nih.gov

The 8-quinolinsulfonamide ligand has also been shown to act as a chelating agent for Co(II), Ni(II), Cu(II), and Zn(II). nih.gov In a zinc complex, the ligand coordinates through four nitrogen atoms from two sulfonamidato ligands and one nitrogen from an ammonia (B1221849) molecule, resulting in a trigonal bipyramidal geometry around the zinc ion. nih.gov Given these precedents, this compound is expected to be a versatile ligand, capable of forming complexes with diverse geometries and coordination numbers.

Table 1: Coordination Behavior of Related Quinazolinone Ligands

| Ligand | Metal Ion | Coordination Mode | Resulting Structure | Reference |

| Quinazolin-4(3H)-one | Cd(II), Hg(II) | N3-coordination | Chain polymers (coordination polymers) | nih.gov |

| Quinazolin-4(3H)-one | Cd(II) | N3-coordination | Tetrahedral complex with CdI2 | nih.gov |

| 8-Quinolinsulfonamide | Zn(II) | N,N-chelation | Trigonal bipyramidal complex | nih.gov |

| Schiff Base of 3-amino-2-methyl-4(3H)-quinazolinone | Cd(II), Ni(II), Zn(II), Cu(II) | Bidentate (lactum oxygen, azomethine nitrogen) | Triclinic crystal system complexes | nih.gov |

This table is interactive and can be sorted by column.

Formation and Characterization of Novel Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The predictable geometry and functional tunability of ligands like this compound make them excellent candidates for the rational design of MOFs. ijeast.com The ability of the related quinazolin-4(3H)-one to form halide-bridged coordination polymers with cadmium and mercury demonstrates the propensity of this ligand class to create extended networks. nih.gov

The synthesis of MOFs often involves the self-assembly of metal ions and organic linkers in solution. youtube.com The specific structure of the resulting framework can be influenced by the functional groups on the ligand. nih.gov The dimethylamino group in this compound can serve multiple roles: it can act as a coordinating group itself, or its basic nature can be used to template the formation of specific framework topologies. Furthermore, post-synthetic modification strategies could be employed to introduce additional functionality to a MOF built from this ligand. rsc.org By encapsulating functional nanoparticles within a MOF matrix, composite materials with combined properties, such as catalytic activity and molecular sieving, can be created. northwestern.edu The development of MOFs and coordination polymers using this compound could lead to materials with applications in gas storage, separation, and heterogeneous catalysis. researchgate.netresearchgate.net

Material Science Applications

The unique electronic and structural properties of this compound and its metal complexes make them highly attractive for applications in materials science, particularly in optoelectronics and the creation of advanced functional materials.

Potential in Optoelectronic Materials

Derivatives of 8-quinolinol are renowned for their use in organic light-emitting diodes (OLEDs). researchgate.netnorthwestern.edu The aluminum complex, tris(8-hydroxyquinolinato)aluminum (Alq3), is a benchmark electron-transporting and emissive material in OLED technology. The photoluminescent properties of these complexes arise from ligand-centered electronic transitions, which can be tuned by modifying the ligand structure. researchgate.net

The introduction of a dimethylamino group at the 4-position of the quinolinol core is expected to have a significant impact on the material's optoelectronic properties. This electron-donating group can increase the highest occupied molecular orbital (HOMO) energy level and influence the photoluminescence quantum yield. Research on a related compound, bis(2,4-dimethyl-8-quinolinolato)(triphenylsilanolato) aluminum(III) (24MeSAlq), has shown its utility as an orange emitter in efficient white OLEDs. skku.edu When doped with a red fluorescent dye, a device using 24MeSAlq achieved a maximum luminance of approximately 29,700 cd/m². skku.edu This highlights the potential of substituted 8-quinolinolates in creating high-performance display and lighting technologies. The this compound ligand could lead to materials with tailored emission colors and improved device efficiencies for next-generation OLEDs. researchgate.netosti.gov

Table 2: Performance of an OLED Device Using a Related 8-Quinolinolato Complex

| Device Component | Value |

| Emitter | bis(2,4-dimethyl-8-quinolinolato)(triphenylsilanolato) aluminum(III) (24MeSAlq) |

| Maximum Luminance | ~29,700 cd/m² @ 15V |

| Luminous Efficiency | 1.82 lm/W @ ~100 cd/m² |

| External Quantum Efficiency | 1.74% @ ~100 cd/m² |

| CIE Coordinates | (0.32, 0.28) @ ~100 cd/m² |

Data sourced from a study on white OLEDs incorporating 24MeSAlq. skku.edu

Development as Advanced Functional Materials

Advanced functional materials are designed to exhibit specific, often tunable, properties in response to external stimuli. nih.gov These "smart" materials are at the forefront of innovations in drug delivery, sensing, and tissue engineering. nih.govmdpi.comsigmaaldrich.com The chemical structure of this compound contains features that are ideal for incorporation into such systems.

The nitrogen atoms in the molecule, particularly the basic dimethylamino group, can act as pH-responsive sites. digitellinc.com By integrating this compound into a polymer backbone, materials that change their structure or properties (e.g., swelling/shrinking) in response to pH fluctuations could be developed. digitellinc.com Such materials have significant potential for targeted drug delivery systems that release their payload in specific physiological environments, such as acidic tumor microenvironments. sigmaaldrich.com

Furthermore, the extended π-conjugated system of the quinazoline ring, coupled with its metal-coordinating ability, makes it a candidate for chemical sensors. MOFs constructed from similar ligands have demonstrated the ability to sense nitroaromatic compounds through luminescence quenching. nih.gov A material incorporating this compound could be designed to detect specific analytes through changes in its optical or electronic properties, paving the way for new sensing platforms.

Q & A

Basic Question: What are the common synthetic routes for 4-(dimethylamino)-8-quinazolinol, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of quinazolinol derivatives often involves cyclization of 2-aminobenzamide precursors. Electrochemical methods using aluminum/carbon electrodes in acetic acid electrolytes under mild conditions (room temperature, undivided cell) have shown promise, achieving yields >80% for related 4-quinazolinones via oxidative cyclization . Traditional thermal methods (e.g., coupling with benzyl chlorides at high temperatures) are less efficient due to side reactions and lower yields (~60-70%) . For this compound, post-synthetic modifications, such as dimethylamino group introduction via nucleophilic substitution or reductive amination, require pH-controlled environments (pH 7-9) to avoid decomposition .

Advanced Question: How can electrochemical synthesis be optimized to reduce byproducts in this compound production?

Methodological Answer:

Byproduct formation in electrochemical synthesis is often linked to overoxidation or incomplete cyclization. Key optimizations include:

- Electrode Material : Carbon electrodes minimize metal contamination compared to Pt or Ni .

- Electrolyte Composition : Acetic acid with 10% H2O enhances proton transfer, reducing oligomerization .

- Current Density : Controlled current (5–10 mA/cm²) improves reaction selectivity, as shown in analogous quinazolinone syntheses .

Advanced monitoring techniques, such as in-situ FTIR or cyclic voltammetry, can track intermediate formation and adjust parameters dynamically .

Basic Question: What analytical techniques are critical for characterizing this compound purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino at C4 and hydroxyl at C8) via characteristic shifts (e.g., δ 3.1 ppm for N(CH3)2) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 231.1002 for C11H11N3O) .

- HPLC-PDA : Detects impurities (e.g., unreacted intermediates) using C18 columns with acetonitrile/water gradients (λ = 254 nm) .

Advanced Question: How can computational modeling resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) may arise from structural variations or assay conditions. Strategies include:

- Docking Studies : Simulate interactions with target proteins (e.g., topoisomerase II for anticancer activity) using AutoDock Vina .

- QSAR Models : Correlate substituent electronegativity (e.g., nitro groups at C8) with bioactivity trends .

- Meta-Analysis : Normalize data across studies using standardized metrics (e.g., IC50 values adjusted for cell line variability) .

Basic Question: What factors influence the stability of this compound in solution?

Methodological Answer:

- pH Sensitivity : The compound degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to protonation/deprotonation of the hydroxyl and dimethylamino groups .

- Light Exposure : UV light accelerates decomposition; storage in amber vials at 4°C is recommended .

- Solvent Choice : DMSO or ethanol (10% v/v) enhances solubility without destabilizing the quinazolinol core .

Advanced Question: How to design a study probing metal-ion chelation by this compound?

Methodological Answer:

- Spectroscopic Titration : Use UV-Vis (200–400 nm) to monitor bathochromic shifts upon adding Cu²⁺/Fe³⁺ ions .

- Job’s Plot Analysis : Determine stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratio) .

- X-ray Crystallography : Resolve chelation geometry (e.g., O,N-binding sites) using single crystals grown from MeOH/Et2O .

Basic Question: What are the key considerations for evaluating the cytotoxicity of this compound in vitro?

Methodological Answer:

- Cell Line Selection : Use cancer lines (e.g., MCF-7, HeLa) with non-tumorigenic controls (e.g., HEK293) .

- Dose Range : Test 0.1–100 µM, with 24–72 hr exposure to capture time-dependent effects .

- Assay Validation : Confirm results with dual methods (e.g., MTT and trypan blue exclusion) to rule out false positives .

Advanced Question: How can mechanistic studies differentiate between intercalation and alkylation modes of action for this compound derivatives?

Methodological Answer:

- Ethidium Displacement Assay : Measure reduced fluorescence when quinazolinol displaces ethidium bromide from DNA, indicating intercalation .

- Mass Spectrometry : Detect covalent DNA adducts (e.g., N-(deoxyguanosin-8-yl) adducts) to confirm alkylation .

- Kinetic Analysis : Compare reaction rates with pseudo-first-order models to distinguish reversible (intercalation) vs. irreversible (alkylation) binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.